molecular formula C39H78NO8P B073617 (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide CAS No. 1487-55-4

(R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide

Cat. No. B073617
CAS RN: 1487-55-4
M. Wt: 720 g/mol
InChI Key: SKWDCOTXHWCSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide, also known as HMDP-PO, is a phospholipid derivative that has been synthesized and extensively studied for its potential applications in scientific research. This compound is a derivative of phosphatidylcholine, which is a major component of cell membranes. HMDP-PO has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Mechanism of Action

The mechanism of action of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide is complex and not fully understood. It is believed that (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide interacts with phospholipase A2 by binding to its active site, thereby inhibiting its activity. (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide may also exert its antioxidant effects by scavenging free radicals and preventing lipid peroxidation.
Biochemical and Physiological Effects:
(R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may have implications for the treatment of various diseases. (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide in laboratory experiments is its specificity for phospholipase A2. This allows researchers to study the role of this enzyme in various cellular processes. Additionally, (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide is a stable compound that can be easily synthesized in large quantities.
However, there are also limitations to using (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide in laboratory experiments. One limitation is that it may not accurately reflect the interactions between phospholipids and proteins in vivo. Additionally, the effects of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide may vary depending on the cell type and experimental conditions used.

Future Directions

There are many potential future directions for the study of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide. One direction is to further investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other enzymes and cellular processes. Additionally, the development of new analogs of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide may lead to compounds with improved properties and greater specificity for certain enzymes.

Synthesis Methods

The synthesis of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide involves several steps, including the reaction of 3-hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoctanol with palmitoyl chloride to form the corresponding palmitate ester. The resulting ester is then reacted with ethylene oxide to form (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide. The synthesis of (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has been optimized and improved over the years, resulting in a high yield of pure compound.

Scientific Research Applications

(R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has been widely used in scientific research due to its unique properties. It has been shown to be a potent inhibitor of phospholipase A2, an enzyme that plays a crucial role in inflammation and other cellular processes. (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, (R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide has been used as a model compound for studying the interactions between phospholipids and proteins.

properties

CAS RN

1487-55-4

Product Name

(R)-1-(3-Hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide

Molecular Formula

C39H78NO8P

Molecular Weight

720 g/mol

IUPAC Name

[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44)

InChI Key

SKWDCOTXHWCSGS-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC

Other CAS RN

3922-61-0

synonyms

alpha-dimethyl dipalmitoylphosphatidylethanolamine
DP(Me)2-PE
L-alpha-dipalmitoyl(dimethyl)phosphatidylethanolamine

Origin of Product

United States

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